Dutasteride-13C6, commonly known as dutasteride, is a medication primarily used to treat benign prostatic hyperplasia (BPH). It functions as a dual inhibitor of both type 1 and type 2 5α-reductase enzymes, which are responsible for converting testosterone to dihydrotestosterone (DHT), a hormone that plays a key role in the development of BPH and male pattern hair loss54. The efficacy and safety of dutasteride have been extensively studied in various clinical settings, including its long-term use in men with symptomatic BPH13, its effects on bone mineral density and serum lipoproteins in healthy young men2, and its potential for treating male pattern hair loss4.
Dutasteride has demonstrated significant improvements in urinary symptoms and flow rate, as well as reductions in total prostate volume (TPV) in men with symptomatic BPH. Long-term treatment with dutasteride was associated with a durable reduction in the risk of acute urinary retention (AUR) and BPH-related surgery over a 4-year treatment period13. The combination of dutasteride with tamsulosin, an α-adrenergic blocker, has been well-tolerated and provided the added benefit of rapid symptomatic relief5.
In a randomized, double-blind, placebo-controlled phase III study, dutasteride at a dose of 0.5 mg daily was found to significantly improve hair growth in male patients with male pattern hair loss. The study reported an increase in hair counts and positive assessments of hair growth by subjects and investigators, with no major differences in adverse events compared to the placebo group4.
Dutasteride has been evaluated for its role in chemoprevention and treatment of prostate cancer. It has been shown to possess tumor regression properties in vitro, and its potential in reducing prostate cancer events is being investigated in ongoing clinical trials58.
Studies have explored the effects of dutasteride on gene expression in prostate cancer xenografts, revealing insights into its molecular mechanisms of action8. Additionally, research has been conducted on the interaction of dutasteride with human alpha-2-macroglobulin, a proteinase inhibitor, which may have implications for its use in prostate cancer treatment10.
Dutasteride has been studied for its neuroprotective effects in models of Parkinson's disease. It has been shown to prevent the loss of striatal dopamine and its metabolites, suggesting a potential role in early-stage neuroprotection9.
To enhance the delivery of dutasteride to hair follicles and reduce systemic effects, research has been conducted on the preparation and characterization of dutasteride-loaded nanostructured lipid carriers. These carriers have been coated with stearic acid-chitosan oligomer for topical delivery, showing promise for the promotion of hair growth with reduced cytotoxicity7.
Dutasteride-13C6 is a stable isotopic labeled analog of dutasteride, a synthetic compound classified as a 4-azasteroid. It serves primarily as an internal standard in analytical applications, particularly in mass spectrometry, to quantify dutasteride levels in biological samples. Dutasteride itself is a dual inhibitor of the 5α-reductase enzymes, which are critical in converting testosterone to dihydrotestosterone, a potent androgen implicated in prostate gland enlargement and other androgen-related conditions .
The compound is identified by the Chemical Abstracts Service (CAS) number 1217685-27-2. It is utilized in various scientific fields including pharmacology, biochemistry, and analytical chemistry. Dutasteride-13C6 is specifically employed for the quantification of dutasteride in human plasma and other biological matrices, enhancing the accuracy of analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) .
The synthesis of Dutasteride-13C6 involves incorporating carbon-13 isotopes into the molecular structure of dutasteride. The synthetic pathway typically begins with the formation of a mixed anhydride, which subsequently reacts with 2,5-bis(trifluoromethyl)phenylamine under the influence of a Lewis acid catalyst. The resulting product undergoes purification and crystallization from an acetonitrile-water mixture .
Dutasteride-13C6 has a complex molecular structure characterized by multiple stereocenters and functional groups. Its chemical formula can be expressed as:
The structure features a tetradecahydroindenoquinoline core with various substituents including trifluoromethyl groups. The incorporation of carbon-13 isotopes enhances its detectability in mass spectrometric analyses .
Dutasteride-13C6 participates in various chemical reactions similar to its non-labeled counterpart. Key reactions include:
Common reagents utilized in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride .
Dutasteride-13C6 functions primarily by inhibiting the activity of 5α-reductase enzymes. The inhibition mechanism involves binding to the active site of the enzyme, thereby preventing the conversion of testosterone into dihydrotestosterone. This action results in decreased levels of dihydrotestosterone, disrupting androgen signaling pathways that contribute to prostate growth and related conditions .
The efficacy of Dutasteride-13C6 as an inhibitor is reflected in its low inhibition constant values (Kis), indicating high potency against both type I and type II 5α-reductase enzymes .
Dutasteride-13C6 exhibits several notable physical and chemical properties:
These properties are essential for its application in analytical methods where stability and solubility can significantly affect quantification accuracy .
Dutasteride-13C6 is extensively used across multiple scientific domains:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: